オクトパミン塩酸塩

概要

説明

Octopamine hydrochloride is a biogenic monoamine structurally related to noradrenaline . It acts as a neurohormone, a neuromodulator, and a neurotransmitter in invertebrates . Octopamine hydrochloride can stimulate alpha2-adrenoceptors (ARs) in Chinese hamster ovary cells transfected with human alpha2-ARs . It is also present in mammalian tissues, human urine, and invertebrates .

Synthesis Analysis

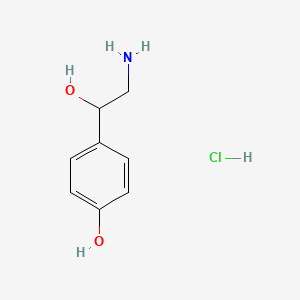

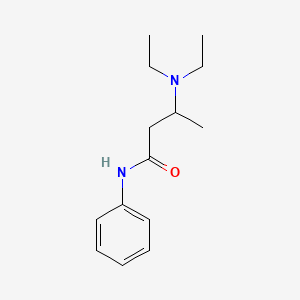

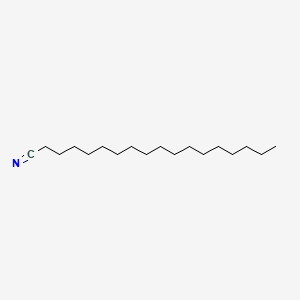

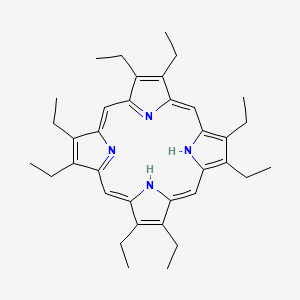

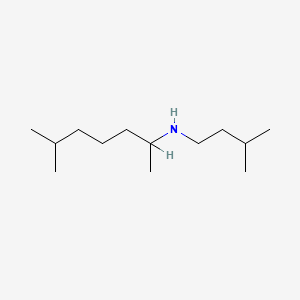

A method for synthesizing DL-Octopamine hydrochloride has been described in a patent . The method involves using phenol as an initial raw material, which reacts with aminoacetonitrile hydrochloride in a nonpolar solvent in the presence of a Lewis acid catalyst .Molecular Structure Analysis

The molecular formula of Octopamine hydrochloride is C8H12ClNO2 . It has a molecular weight of 189.64 g/mol . The structure of Octopamine hydrochloride was determined by X-ray diffraction methods .Chemical Reactions Analysis

Octopamine hydrochloride has been synthesized from [11C]HCN in a two-step sequence . Chemical and enzymatic approaches were used for the formation of the [11C]cyanohydrin intermediates as the key step .科学的研究の応用

無脊椎動物における神経ホルモン調節

オクトパミン塩酸塩は、脊椎動物におけるアドレナリン/ノルアドレナリンと構造的および機能的に類似しており、無脊椎動物における神経ホルモンとして重要な役割を果たしています。これは、特定のオクトパミン受容体(OAR)に結合することにより、さまざまな生理学的および行動的プロセスを調節します。 これらの受容体は、コテシア・キロニスなどの寄生蜂を含むさまざまな無脊椎動物種で研究されており、摂食、攻撃性、産卵などの行動の調節に貢献しています .

鞘翅目における行動および生理学的調査

ヒラタキクイムシ(Tribolium castaneum)では、オクトパミン受容体が運動と生殖の調節に関与していることが示されています。 これらの受容体のノックダウン研究は、カブトムシの交尾時間と生殖能力における重要性を示しており、鞘翅目におけるオクトパミン作動性シグナル伝達の役割に関する洞察を提供しています .

ショウジョウバエにおける攻撃性と社会行動

研究では、オクトパミン塩酸塩を使用して、ショウジョウバエにおける攻撃性に関与する中心的なオクトパミン受容体発現ニューロン(OARN)を特定しました。 このアプリケーションは、昆虫の社会行動と攻撃性を支配する神経化学経路を理解するために不可欠です .

薬理学的特性

オクトパミン塩酸塩は、β-アドレナリン様オクトパミン受容体の薬理学的特性評価のツールとして役立ちます。 研究では、これを使用してこれらの受容体の分子特性を調査しており、これは無脊椎動物の生理学における役割を理解し、潜在的な昆虫防除戦略を開発するために不可欠です .

神経伝達物質アッセイ

この化合物は、神経伝達物質アッセイで使用され、さまざまな生理学的プロセスに対する影響を研究しています。 たとえば、これは、卵母細胞を卵管に破裂させるために使用されており、これは生殖生物学研究における重要なステップです .

体重管理研究

体重管理の文脈では、オクトパミン塩酸塩はタンパク質組織の異化作用を停止することが判明しています。 この特性は、減量中に脂肪の損失を最大化し、筋肉やその他の除脂肪組織の損失を最小限に抑えることを目的とした研究において特に重要です .

作用機序

Target of Action

Octopamine hydrochloride primarily targets the Octβ2-Receptor and Tyr1-Receptor . It also interacts with Trace amine-associated receptor 1 (TAAR1) . These receptors are crucial in transmitting signals in the nervous system .

Mode of Action

Octopamine hydrochloride interacts with its targets, leading to changes in the cellular environment. It binds to and activates its target receptors in a dose-dependent manner . The interaction of octopamine with its receptors leads to changes in the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular processes .

Biochemical Pathways

Octopamine hydrochloride affects several biochemical pathways. It plays a significant role in the regulation of metabolic processes in invertebrate species . Octopamine and tyramine, another biogenic amine, regulate essential aspects of invertebrate energy homeostasis by having substantial effects on both energy uptake and energy expenditure . They influence factors such as metabolic rate, physical activity, feeding rate, or food choice, thereby affecting effective energy intake and energy consumption .

Pharmacokinetics

It’s known that octopamine is biosynthesized from tyramine in the central nervous system (cns) and platelets, as well as in invertebrate nervous systems .

Result of Action

The action of octopamine hydrochloride results in molecular and cellular effects. It influences the formation of food-related memories by integrating the status of internal energy supply . It also drives the conversion from toxic to neuroprotective astrocytes in the cerebral cortex by fostering aerobic glycolysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of octopamine hydrochloride. For instance, the internal glycogen storage in muscles and adipose tissue influences how intensely sucrose-associated information is stored . Furthermore, the duration of starvation determines whether Drosophila melanogaster forms appetitive short-term or longer-lasting intermediate memories .

Safety and Hazards

将来の方向性

Recent research has discovered how octopamine communicates with other cells in mammalian brains to prevent cell death . This understanding of octopamine’s role could inform future therapies for neurodegenerative diseases and psychiatric disorders linked to dysregulated octopamine levels, such as Alzheimer’s, Parkinson’s, and bipolar disorder .

生化学分析

Biochemical Properties

Octopamine Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It exerts its effects by binding to and activating receptors located on the surface of cells . It is also involved in regulating a wide range of behaviors, physiological variables, and more specifically, metabolic pathways .

Cellular Effects

Octopamine Hydrochloride has substantial effects on both energy uptake and energy expenditure . It influences cell function by integrating internal energy storage into memory formation . It also suppresses the formation of long-term memory .

Molecular Mechanism

Octopamine Hydrochloride exerts its effects at the molecular level through various mechanisms. It binds to receptors on the surface of cells, activating them and influencing cellular processes . It also interacts with insulin-like signaling in octopaminergic reward neurons .

Temporal Effects in Laboratory Settings

The effects of Octopamine Hydrochloride change over time in laboratory settings. For instance, it has been found that the half-life of Octopamine in the rat brain is twice as fast as in the heart .

Metabolic Pathways

Octopamine Hydrochloride is involved in various metabolic pathways. It regulates essential aspects of invertebrate energy homeostasis . It also influences metabolic rate, physical activity, feeding rate, and food choice .

特性

IUPAC Name |

4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZXCBVHLCWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033803 | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

770-05-8, 104-14-3 | |

| Record name | (±)-Octopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopamine DL-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

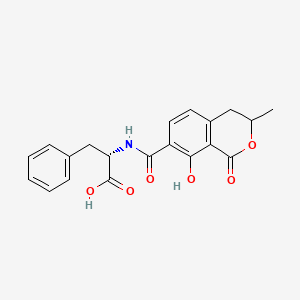

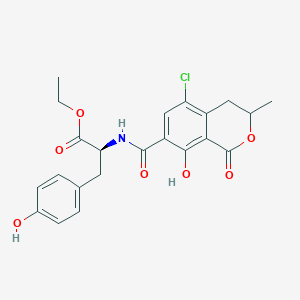

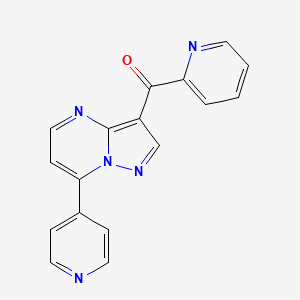

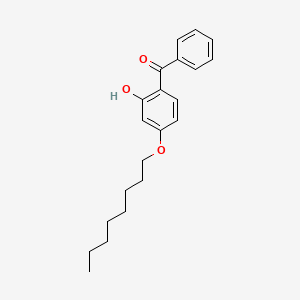

Feasible Synthetic Routes

Q1: What is the mechanism of action of octopamine hydrochloride and what are its downstream effects?

A1: Octopamine hydrochloride acts as an adrenergic agonist, primarily targeting octopamine receptors in invertebrates. [] While its specific signaling pathways vary depending on the target tissue and species, octopamine generally mimics the effects of norepinephrine and epinephrine in mammals. Binding of octopamine hydrochloride to its receptors can trigger a range of physiological responses, including modulation of heart rate, mobilization of energy stores, and regulation of neuronal activity. []

Q2: Can you provide information about the structural characterization of octopamine hydrochloride, including its molecular formula, weight, and spectroscopic data?

A2: The molecular formula for octopamine hydrochloride is C8H12NO2+.Cl-. [] Its molecular weight is 189.64 g/mol. While spectroscopic data is not provided in the provided abstracts, techniques like NMR and IR spectroscopy are commonly employed to confirm the structure and purity of synthesized octopamine hydrochloride. [] For example, 1H NMR and 1H-1H COSY spectra can be used to assign hydrogen atoms within the molecule. []

Q3: How does the presence of d-fructose in aqueous solutions affect the taste and perceived bitterness of octopamine hydrochloride?

A3: Research suggests that the addition of d-fructose to aqueous solutions containing octopamine hydrochloride can alter its taste profile by increasing its perceived bitterness. [] This change is attributed to interactions between the sugar and the active components, influencing the overall solution properties like apparent specific volume and intrinsic viscosity. [] Molecular docking studies on the bitter taste receptor TAS2R38 have provided evidence for strong interactions between synephrine-HCl (structurally similar to octopamine) and the receptor, further supporting the observed increase in bitterness. []

Q4: What are the common analytical methods used to characterize and quantify octopamine hydrochloride in various matrices?

A4: Several analytical techniques are employed to characterize and quantify octopamine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for purity determination, utilizing an internal standard like ethyl paraben for accurate quantification. [] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is another robust method for evaluating octopamine hydrochloride in both bulk and formulated products, such as tablets. [] This method offers high accuracy and sensitivity, enabling the detection of low concentrations of the compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)